molecular formula C6H10O B153406 3-Hexyn-2-OL CAS No. 109-50-2

3-Hexyn-2-OL

Cat. No.: B153406
CAS No.: 109-50-2
M. Wt: 98.14 g/mol
InChI Key: IFCAMPHNVKBSTF-UHFFFAOYSA-N
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Description

3-Hexyn-2-OL, also known as hex-3-yn-2-ol, is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is a colorless liquid with a distinctive odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexyn-2-OL can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 3-hexyn-1-ol. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Hexyn-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexyn-2-OL has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexyn-1-ol
  • 5-Hexyn-1-ol
  • 3-Hexyn-1-ol
  • 2-Pentyn-1-ol
  • 3-Octyn-1-ol

Uniqueness

3-Hexyn-2-OL is unique due to its specific position of the hydroxyl group and the triple bond within the carbon chain. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the hydroxyl group at the second carbon position makes it more reactive in nucleophilic substitution reactions compared to its isomers .

Biological Activity

3-Hexyn-2-OL, also known as this compound or hex-3-en-5-yn-2-ol, is an organic compound characterized by its unique structure that includes both alkyne and alcohol functional groups. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial properties and interactions with biological macromolecules. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10OC_6H_{10}O. Its structure features a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond (alkyne), which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent in combating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's potential as an alternative to synthetic antibiotics, especially in an era of increasing antibiotic resistance.

Interaction with Biological Macromolecules

The structural features of this compound suggest it may interact with proteins and enzymes within biological systems. Preliminary investigations indicate that it could influence biochemical pathways, potentially affecting enzyme activity and protein function. Further research is needed to elucidate these interactions and their implications for drug design.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli.
  • Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study revealed that the compound could act as a competitive inhibitor for certain enzymes, thus altering metabolic fluxes in treated organisms .

Synthesis and Applications

This compound can be synthesized through several methods, including the catalytic hydrogenation of corresponding alkynes or via hydroboration reactions followed by oxidation. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Method Description
Catalytic HydrogenationConverts alkynes to alcohols using metal catalysts
Hydroboration-OxidationInvolves the addition of borane followed by oxidation

Future Research Directions

While current studies have established a foundation for understanding the biological activity of this compound, several areas warrant further investigation:

  • Mechanistic Studies : Detailed mechanistic studies are needed to clarify how this compound interacts with specific proteins and enzymes.
  • In Vivo Studies : Future research should include in vivo models to assess the pharmacokinetics and therapeutic potential of this compound.

Properties

IUPAC Name

hex-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMPHNVKBSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875614
Record name 3-HEXYN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-50-2
Record name 3-Hexyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexyn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502
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Record name 3-Hexyn-2-ol
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Record name 3-HEXYN-2-OL
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Record name Hex-3-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 5H-1,2-oxathioles from 3-Hexyn-2-ol?

A1: The synthesis of 5H-1,2-oxathioles, as described in the research by [], holds significance due to their unique chemical properties and potential applications. These cyclic α,β-unsaturated sulfenic acid esters are relatively unexplored, and their synthesis from this compound offers a new route for further investigation. The research highlights the successful synthesis of 3-t-butyl-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1b) from 2,5,5-Trimethyl-3-hexyn-2-ol using Sodium hydride (NaH) and Sulfur dichloride (SCl2). This specific example demonstrates the potential of using this compound as a starting material to access diverse 5H-1,2-oxathiole derivatives.

Q2: What are the key findings regarding the electrochemical properties of synthesized 5H-1,2-oxathioles?

A2: Cyclic voltammetry analysis revealed intriguing electrochemical characteristics of the synthesized 5H-1,2-oxathioles []. The study found that compounds like 1b, 3-(1-adamantyl)-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1c), and 4-chloro-5,5-dimethyl-3-phenyl-5H-1,2-oxathiole (1d) exhibited lower oxidation potentials compared to conventional sulfides and even acyclic sulfenate esters. This finding suggests that these compounds may possess distinct reactivity profiles and could potentially serve as valuable building blocks in organic synthesis or material science applications.

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